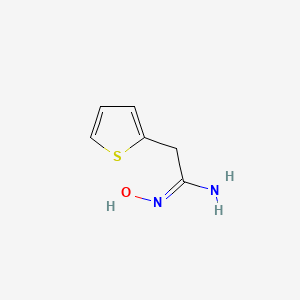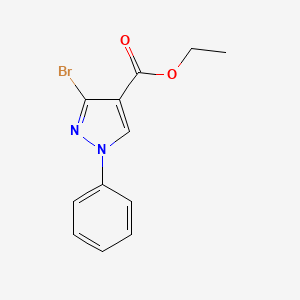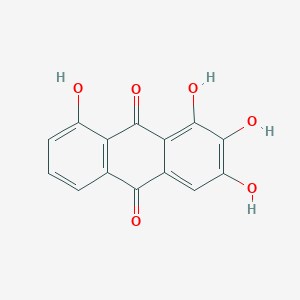
1,2,3,8-Tetrahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,8-Tetrahydroxyanthracene-9,10-dione, also known as quinalizarin, is a tetrahydroxyanthraquinone derivative. This compound is characterized by the presence of four hydroxyl groups at the 1, 2, 3, and 8 positions on the anthracene ring, along with two ketone groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,8-Tetrahydroxyanthracene-9,10-dione can be synthesized through the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using fuming sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced in large quantities using the aforementioned synthetic routes. The process typically involves the use of large-scale oxidation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,8-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Fuming sulfuric acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .
Scientific Research Applications
1,2,3,8-Tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for other anthraquinone derivatives.
Mechanism of Action
The mechanism of action of 1,2,3,8-tetrahydroxyanthracene-9,10-dione involves its interaction with specific molecular targets:
Protein Kinase CK2 Inhibition: The compound inhibits the activity of protein kinase CK2, a serine/threonine kinase involved in various cellular processes.
Catechol O-Methyltransferase Inhibition: It also acts as a potent inhibitor of catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines.
Comparison with Similar Compounds
1,2,3,8-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin): Both compounds have similar structures but differ in the positions of the hydroxyl groups.
1,4-Dihydroxyanthracene-9,10-dione (Quinizarin): This compound has hydroxyl groups at the 1 and 4 positions, making it less hydroxylated compared to this compound.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8O6 |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1,2,3,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-3-1-2-5-9(7)13(19)10-6(11(5)17)4-8(16)12(18)14(10)20/h1-4,15-16,18,20H |
InChI Key |
RYNJNOIRECCGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


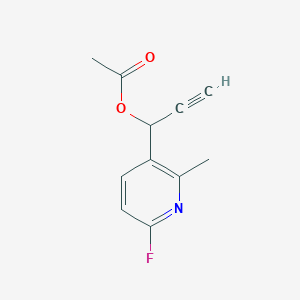
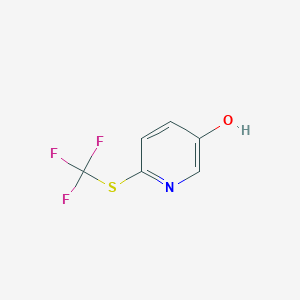

![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
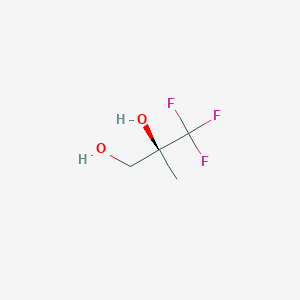
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)
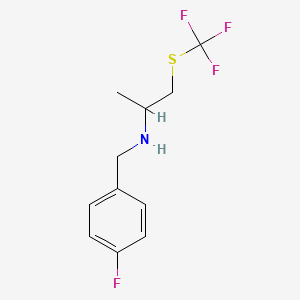
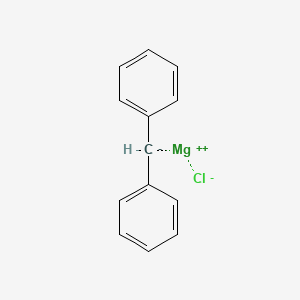
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
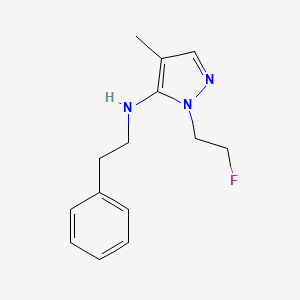
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
